molecular formula C15H22BrN5O B10970819 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]acetamide

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]acetamide

Cat. No.: B10970819
M. Wt: 368.27 g/mol
InChI Key: HIQCUMYBZGRECD-UHFFFAOYSA-N
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Description

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromo substituent at the 4-position and a methyl group at the 3-position of the pyrazole ring, along with an acetamide group linked to a dimethylpropyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Bromination: The pyrazole ring is then brominated at the 4-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Methylation: The 3-position of the pyrazole ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Acetamide Formation: The final step involves the acylation of the pyrazole derivative with an appropriate acylating agent to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the bromo substituent, converting it to a hydrogen atom or other functional groups.

    Substitution: The bromo substituent can be replaced by various nucleophiles through substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMO-1H-PYRAZOL-1-YL)-N-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE
  • 2-(3-METHYL-1H-PYRAZOL-1-YL)-N-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE
  • 2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)-N-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE

Uniqueness

The uniqueness of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromo and methyl substituents on the pyrazole ring, along with the acetamide group, provides a unique combination of properties that can be exploited in various applications.

Properties

Molecular Formula

C15H22BrN5O

Molecular Weight

368.27 g/mol

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)acetamide

InChI

InChI=1S/C15H22BrN5O/c1-11-12(16)8-21(19-11)10-14(22)18-13(15(2,3)4)9-20-7-5-6-17-20/h5-8,13H,9-10H2,1-4H3,(H,18,22)

InChI Key

HIQCUMYBZGRECD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)CC(=O)NC(CN2C=CC=N2)C(C)(C)C

Origin of Product

United States

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